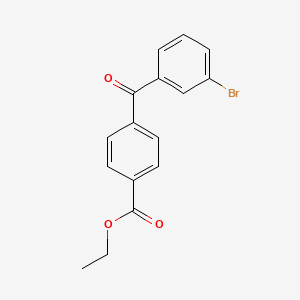

3-Bromo-4'carboethoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Similarly, the synthesis of benzothiophene derivatives includes a conjugate addition-elimination sequence . These methods could potentially be adapted for the synthesis of "3-Bromo-4'carboethoxybenzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques and X-ray diffraction . The study of "4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol" provides an example of how spectroscopic methods and single-crystal X-ray diffraction can be used to determine the structure and intermolecular interactions of such compounds . These techniques could be applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution with rearrangement . The reaction between "3-Bromo-2-nitrobenzo[b]thiophene" and amines demonstrates the complexity of such reactions and the potential for unexpected products . This information could be relevant when considering the reactivity of "this compound" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, "4-bromobenzophenone" exhibits polymorphism, which affects its melting point and stability . Schiff base monomers derived from "4-bromobenzaldehyde" have been studied for their thermal, optical, electrochemical, and fluorescent properties . These findings could inform the analysis of similar properties in "this compound".

Relevant Case Studies

Case studies involving brominated aromatic compounds include the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors , and the synthesis and characterization of poly(iminophenol)s derived from "4-bromobenzaldehyde" . Additionally, the antioxidant and anticholinergic activities of bromophenol derivatives have been investigated . These studies provide examples of the potential applications and biological activities of brominated aromatic compounds, which could be relevant to "this compound".

Applications De Recherche Scientifique

Environmental Presence and Toxicology of Brominated Compounds

Brominated compounds, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental concentrations and toxicology. These compounds are used in various applications, including as intermediates in the synthesis of brominated flame retardants, pesticides, and as natural products of some aquatic organisms. Their ubiquity in the environment raises concerns about their toxicokinetics and toxicodynamics, highlighting the need for further research on their impact (Koch & Sures, 2018).

Health Effects of Brominated Dioxins and Furans

The health effects of brominated dioxins and furans, byproducts of combustion of brominated compounds, resemble those of their chlorinated counterparts, including hepatic, dermal, and gastrointestinal toxicities. These findings emphasize the significant health risks associated with exposure to brominated flame retardants and their degradation products (Mennear & Lee, 1994).

Novel Brominated Flame Retardants

With the increasing use of novel brominated flame retardants (NBFRs), research has focused on their occurrence in indoor air, dust, consumer goods, and food. These compounds, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, have been detected at significant levels, necessitating further study on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Impact and Environmental Persistence

Brominated flame retardants contribute to the formation of toxic dioxins and furans during fires and combustion, presenting health hazards due to their persistence and bioaccumulation in the environment. The review of their formation mechanisms, emissions, and toxic effects underscores the complexity of assessing and managing the risks associated with these compounds (Zhang, Buekens, & Li, 2016).

Propriétés

IUPAC Name |

ethyl 4-(3-bromobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSROWJLKMKIOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641433 |

Source

|

| Record name | Ethyl 4-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746651-79-6 |

Source

|

| Record name | Ethyl 4-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)